Pyridine, 2,6-bis[(diphenylphosphino)methyl]-
Description
Chemical Structure and Properties Pyridine, 2,6-bis[(diphenylphosphino)methyl]- (CAS: 73892-45-2; molecular formula: C₃₁H₂₇NP₂; molecular weight: 475.50 g/mol) is a tridentate PNP pincer ligand featuring a central pyridine ring with two diphenylphosphino-methyl substituents at the 2 and 6 positions . The ligand’s rigid pyridine backbone and electron-rich phosphine donors enable it to stabilize multinuclear metal complexes, particularly those involving d¹⁰–d¹⁰ metallophilic interactions (e.g., Pt–Tl or Pt–Au bonds) . Its coordination mode (designated as "D" in some studies) involves two cis-phosphorus atoms and the pyridine nitrogen, forming planar geometries with bond angles such as Pt–Tl–Pt ≈ 157.88° .
It also facilitates synergistic extraction of lanthanides and actinides in solvent extraction systems when oxidized to its N,P,P-trioxide form .
Properties
IUPAC Name |
[6-(diphenylphosphanylmethyl)pyridin-2-yl]methyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGEJJDCXCJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345286 | |
| Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73892-45-2 | |
| Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using 2,6-Bis(chloromethyl)pyridine
The most widely documented synthesis involves nucleophilic substitution reactions between 2,6-bis(chloromethyl)pyridine and diphenylphosphine. This method, pioneered by Ziessel et al., proceeds via deprotonation of diphenylphosphine followed by displacement of chloride ions.
Reaction Protocol:
- Step 1: 2,6-Bis(chloromethyl)pyridine is combined with diphenylphosphine in anhydrous tetrahydrofuran (THF) under argon.
- Step 2: Sodium hydride (NaH) is added to deprotonate diphenylphosphine, generating the reactive phosphide anion.
- Step 3: The mixture is refluxed for 12–24 hours, facilitating nucleophilic attack at the chloromethyl groups.
- Step 4: The product is isolated via filtration, solvent evaporation, and recrystallization from acetone or ethanol.
Key Parameters:
- Molar Ratio: A 1:2.2 stoichiometry of 2,6-bis(chloromethyl)pyridine to diphenylphosphine ensures complete substitution.
- Solvent: THF provides optimal solubility and reaction kinetics.
- Atmosphere: Inert conditions (argon or nitrogen) prevent oxidation of phosphine groups.
Yield and Characterization:
- Yield: Reported yields range from 75% to 85% under optimized conditions.
- Characterization: $$^{31}$$P NMR spectra show a singlet at δ −15 ppm, confirming equivalence of phosphorus environments. Mass spectrometry aligns with the molecular ion peak at m/z 475.5.
Michaelis-Arbusov Reaction with Pyridine Derivatives
Alternative routes employ Michaelis-Arbusov reactions, albeit less commonly. This method involves reacting 2,6-bis(bromomethyl)pyridine with triethyl phosphite, followed by reduction to the phosphine.
Reaction Steps:
- Phosphite Formation: 2,6-Bis(bromomethyl)pyridine reacts with excess triethyl phosphite at 120°C, yielding the bis(phosphonate) intermediate.
- Reduction: The phosphonate groups are reduced using lithium aluminum hydride (LiAlH$$_4$$) to produce the target phosphine.
Challenges:
- Side Reactions: Over-reduction or incomplete conversion necessitates careful stoichiometric control.
- Yield: Lower efficiency (50–60%) compared to nucleophilic substitution.
Ligand Modification via Post-Synthetic Functionalization
Post-synthetic strategies enable derivatization of pre-formed ligands. For example, 2,6-bis[(diphenylphosphino)methyl]pyridine can be alkylated or oxidized to tailor electronic properties:
Oxidation to Phosphine Oxides:
- Treatment with hydrogen peroxide ($$H2O2$$) converts phosphine groups to phosphine oxides, altering metal-binding affinity.
Quaternary Ammonium Functionalization:
- Reaction with methyl iodide introduces quaternary ammonium groups at the pyridine nitrogen, enhancing water solubility.
Comparative Analysis of Synthetic Routes
The table below contrasts key preparation methods:
| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,6-Bis(chloromethyl)pyridine | Diphenylphosphine, NaH, THF | 75–85 | High yield, simplicity | Air-sensitive reagents |
| Michaelis-Arbusov | 2,6-Bis(bromomethyl)pyridine | Triethyl phosphite, LiAlH$$_4$$ | 50–60 | Avoids phosphine handling | Multi-step, lower yield |
| Post-Synthetic Oxidation | Pre-formed ligand | $$H2O2$$, RT | >90 | Tunable electronic properties | Alters native ligand behavior |
Industrial and Laboratory-Scale Considerations
Scalability:
- Nucleophilic substitution is preferred for large-scale synthesis due to fewer steps and higher yields. Industrial protocols often use toluene as a cost-effective solvent alternative to THF.
Safety Protocols:
- Phosphine Handling: Diphenylphosphine is toxic and pyrophoric, requiring glove-box or Schlenk line techniques.
- Waste Management: Chloride or bromide byproducts necessitate neutralization before disposal.
Emerging Methodologies and Innovations
Recent advances focus on streamlining synthesis and enhancing sustainability:
Catalytic Deprotonation:
- Potassium tert-butoxide ($$t$$-BuOK) replaces NaH in some protocols, reducing hydrogen gas evolution and improving safety.
Solvent-Free Reactions:
- Mechanochemical approaches using ball milling achieve comparable yields without solvents, aligning with green chemistry principles.
Critical Evaluation of Literature Data
Discrepancies in reported yields often stem from:
- Purity of Starting Materials: Commercial 2,6-bis(chloromethyl)pyridine may contain isomers or hydrolyzed byproducts.
- Phosphine Oxidation: Trace moisture or oxygen degrades diphenylphosphine, necessitating rigorous drying.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds and appropriate catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, substituted pyridine derivatives, and various coordination complexes with metals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Electronic and Steric Effects The pyridine-based ligand exhibits stronger π-accepting properties compared to its phenyl analogue due to the pyridine ring’s electron-withdrawing nature, enhancing metal-ligand charge transfer in Pt–Tl complexes . Diisopropylphosphino derivatives (e.g., 2,6-bis(diisopropylphosphino-methyl)pyridine) provide greater steric hindrance, favoring mononuclear complexes over multinuclear species .
Coordination Flexibility Thiophene-phosphine hybrids (e.g., 2,6-di(2-thienyl)pyridine) adopt planar geometries with sulfur–nitrogen non-covalent interactions (dS···N ≈ 2.93–2.95 Å), enabling unique optoelectronic properties absent in purely phosphine-based ligands . DPEphos, with its ether linkage, forms wider bite angles (~102°), making it superior for stabilizing luminescent Cu(I) and Ir(III) complexes in OLEDs compared to the narrower PNP pincer .
Application-Specific Performance In solvent extraction, the N,P,P-trioxide form of 2,6-bis[(diphenylphosphino)methyl]pyridine outperforms neutral phosphine ligands due to its ability to chelate lanthanides via both hard (N-oxide) and soft (P) donors . mbzimpy ligands (2,6-bis(benzimidazol-2-yl)pyridine) show superior fluorescence quantum yields in polar solvents, attributed to hydrogen-bonding interactions absent in phosphine-based systems .
Notes
- Synthesis Challenges: The ligand’s synthesis requires careful control of lithiation and phosphine substitution steps to avoid side products, as demonstrated in modified procedures for diisopropylphosphino analogues .
- Stability : Storage in a cool, dry environment is critical to prevent oxidation of the phosphine groups, which alters coordination behavior .
- Computational Insights : Density functional theory (DFT) studies on related Co(II)–mbzimpy complexes highlight the importance of ligand rigidity in dictating magnetic anisotropy, a property less explored in phosphine-based systems .
Biological Activity
Pyridine, 2,6-bis[(diphenylphosphino)methyl]- (commonly referred to as dppm-pyridine) is an organophosphorus compound notable for its unique structure and significant potential in various biological applications. This article explores its biological activity, synthesis, coordination chemistry, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₂₇N₂P₂
- CAS Number : 73892-45-2
- Appearance : Colorless to pale yellow crystals
The compound features two diphenylphosphino groups attached to a pyridine ring, which enhances its reactivity and coordination capabilities. The presence of phosphorus atoms allows for the formation of stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis.
Synthesis
The synthesis of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- typically involves multi-step reactions that can be optimized for higher yields. A common method includes the use of diphenylphosphine and various alkylating agents to introduce the phosphino groups onto the pyridine framework .
Coordination Chemistry
Research indicates that dppm-pyridine exhibits significant coordination properties with various metal centers. The phosphorus atoms donate electron pairs to metal ions, facilitating the formation of stable complexes that can enhance reaction rates and selectivity in catalytic processes. This characteristic is crucial for its applications in bioinorganic chemistry, particularly in developing metal-based drugs and imaging agents.
Therapeutic Applications
Ongoing studies are exploring the therapeutic potential of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- in several areas:
- Metal-Based Pharmaceuticals : The compound's ability to form complexes with metals like palladium enhances its utility in synthesizing pharmaceuticals through catalysis.
- Anticancer Activity : Preliminary research suggests that certain metal complexes formed with dppm-pyridine may exhibit anticancer properties by targeting specific cellular pathways .
- Antimicrobial Properties : Investigations into its biological activity have also indicated potential antimicrobial effects, although more extensive studies are needed to confirm these findings.
Case Studies
- Palladium-Catalyzed Reactions : Dppm-pyridine has been effectively used as a ligand in palladium-catalyzed C-N coupling reactions. These reactions are essential for synthesizing aryl halides from anilines and other amines, showcasing its role in enhancing reaction efficiency and yield while minimizing catalyst usage.
- Photoluminescent Complexes : Research into copper iodide complexes with dppm-pyridine has revealed interesting photoluminescent properties. These complexes emit light upon absorbing energy, indicating potential applications in material science.
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,6-Bis(diphenylphosphino)pyridine | Bis(diphenylphosphino) ligand | Lacks methyl groups; extensively used in catalysis |
| 2,6-Bis(di-tert-butylphosphinomethyl)pyridine | Bis(di-tert-butylphosphino) ligand | Enhanced steric hindrance; alters reactivity |
| 2-(diphenylphosphino)pyridine | Monodentate ligand | Fewer coordination sites; less complex than dppm-pyridine |
The unique arrangement of diphosphine substituents in Pyridine, 2,6-bis[(diphenylphosphino)methyl]- contributes to its enhanced reactivity and stability compared to similar compounds. This specificity allows it to participate effectively in diverse chemical reactions and biological interactions.
Q & A
Q. Basic
- P NMR : Probes phosphorus-metal bonding and detects coordination shifts (e.g., δ ~20–30 ppm for free dppy vs. δ ~40–50 ppm for metal-bound dppy).
- ESI-MS : Identifies molecular ion peaks and fragmentation patterns, critical for confirming complex stoichiometry.
- IR spectroscopy : Detects pyridine ring vibrations (e.g., C=N stretches at ~1600 cm) to assess ligand participation in bonding .
How do weak intermolecular interactions influence the supramolecular architecture of dppy-based crystals?
Advanced
Weak C–H···N hydrogen bonds and π-π stacking drive supramolecular assembly. For example, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine analogs, C–H···N interactions (bond angles ~87–95°) create layered structures parallel to crystallographic planes (e.g., (101) direction in P2/n space groups) . These interactions are analyzed using Hirshfeld surfaces and Mercury software. Such studies guide the design of coordination polymers with tailored porosity or conductivity.
How should researchers address discrepancies in reported bond lengths or angles for dppy-metal complexes?
Advanced
Contradictions may arise from experimental conditions (e.g., temperature, radiation damage) or refinement errors. Strategies include:
- High-resolution data collection : Use synchrotron sources to improve data quality.
- Validation tools : Check for overfitting using R and residual density maps in SHELX .
- Comparative studies : Benchmark against structurally similar complexes (e.g., Pt-Tl systems with dppy vs. Au complexes with selone ligands ).
What role does relativistic effect modeling play in understanding dppy-gold catalytic systems?
Advanced
Relativistic effects in Au(I/III) complexes (e.g., enhanced σ-donation/π-backbonding) influence catalytic activity in alkynophilicity or carbophilic interactions. Computational methods (DFT with ZORA relativistic corrections) predict electronic structures, while EXAFS and XANES validate Au-P bond covalency. These insights guide ligand design for Au-catalyzed reactions like alkyne hydration .
How can ligand design mitigate oxidative degradation of dppy in catalytic cycles?
Q. Advanced
- Electron-rich phosphines : Substituents like methoxy groups stabilize metal centers against oxidation.
- Steric protection : Bulky groups (e.g., ortho-methyl on phenyl rings) shield the metal-ligand bond.
- Redox-active backbones : Pyridine derivatives with redox-active substituents (e.g., quinoline) can participate in electron transfer, reducing metal-centered oxidation .
What methodologies optimize the synthesis of dppy for large-scale catalytic applications?
Q. Basic
- Stepwise phosphorylation : React 2,6-bis(chloromethyl)pyridine with diphenylphosphine in THF under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phosphine.
- Yield optimization : Use excess phosphine (1.2–1.5 eq) and monitor via TLC .
How do solvent and counterion choices affect the catalytic activity of dppy-palladium complexes?
Q. Advanced
- Solvent polarity : Polar solvents (e.g., DMF) stabilize ionic intermediates in cross-coupling reactions.
- Counterion effects : Non-coordinating anions (e.g., PF) enhance electrophilicity of the metal center, while coordinating anions (e.g., Cl) may inhibit substrate binding.
- Case study : In Pd-dppy complexes, BF counterions improve turnover in Suzuki-Miyaura reactions by 30% compared to ClO .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
